2-(4-Fluorophenyl)pent-4-enoic acid
Description
Contextualizing 2-(4-Fluorophenyl)pent-4-enoic Acid within Synthetic Organic Chemistry
Synthetic organic chemistry is a field dedicated to the construction of novel organic molecules. Within this discipline, compounds like this compound serve as versatile intermediates or building blocks. These molecules can be chemically modified and combined with other reagents to create more complex structures with specific functionalities.
The synthesis of such compounds often involves multi-step reactions. For instance, the creation of a similar compound, 4-pentenoic acid, can be achieved through the condensation of allyl chloride and diethyl malonate, followed by saponification and decarboxylation. google.com This highlights the intricate processes chemists employ to construct these valuable molecules. The general class of aryl alkanoic acids, to which this compound belongs, is recognized for its diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. asianpubs.org
The specific structure of this compound, with its reactive carboxylic acid group and the terminal alkene, offers multiple points for further chemical transformations. This makes it a valuable precursor in the synthesis of a wide array of other organic compounds.
Significance of the Fluorophenyl and Alkenoic Acid Moiety in Compound Design
The two key components of this compound, the fluorophenyl group and the alkenoic acid moiety, each contribute significantly to its chemical character and potential applications.
The Fluorophenyl Moiety: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. tandfonline.com The fluorine atom, being the most electronegative element, can profoundly influence a molecule's properties. tandfonline.comnih.gov Its small size allows it to often be a suitable substitute for a hydrogen atom without causing significant steric hindrance. benthamscience.com
The presence of a p-fluorophenyl group can enhance a molecule's biological activity and improve its metabolic stability by blocking sites susceptible to oxidation by enzymes like P450 monooxygenase. nih.gov This enhanced stability of the C-F bond compared to a C-H bond is a key reason for its use. tandfonline.com Furthermore, fluorine substitution can increase the lipophilicity of a compound, which can affect how it interacts with biological receptors and membranes. benthamscience.comnih.gov This strategic placement of fluorine is a cornerstone of modern drug design, aiming to improve pharmacokinetic and physicochemical properties. tandfonline.com
The Alkenoic Acid Moiety: Alkenoic acids, and more broadly carboxylic acids, are fundamental building blocks in organic synthesis and are prevalent in many biologically active molecules. unc.edunumberanalytics.com The carboxylic acid group is a versatile functional group that can participate in a variety of chemical reactions, including the formation of amides, esters, and acid chlorides. numberanalytics.comgoogle.com This reactivity makes it a crucial handle for constructing more complex molecular architectures.
Pentenoic acid and its derivatives are of significant interest in fields like pharmacology and materials science. ontosight.ai They can serve as precursors for the synthesis of other valuable chemicals, such as adipic acid, a key monomer for nylon production. researchgate.net The double bond in the pentenoic acid chain also provides a site for further functionalization through reactions like addition or metathesis.
Overview of Current Research Trajectories for Similar Chemical Structures
Research involving structures similar to this compound is advancing on several fronts, driven by the quest for new materials and therapeutic agents.
One major area of investigation is the development of novel pharmaceuticals. The strategic incorporation of fluorophenyl groups is a continuing trend in drug discovery, with the aim of enhancing efficacy and metabolic stability. tandfonline.com Researchers are constantly exploring how fluorination patterns on aromatic rings affect a molecule's biological activity. nih.gov For example, statin drugs used to treat high cholesterol often feature a 4-fluorophenyl group as a key structural requirement for their biological function. nih.gov
In the realm of materials science, pentenoic acid derivatives are being explored as building blocks for new polymers and other materials with specific properties. ontosight.ai The ability to derive pentenoic acids from biomass sources like γ-valerolactone (GVL) also aligns with the growing emphasis on sustainable chemistry. researchgate.netrsc.org
Furthermore, the development of new synthetic methodologies to create and modify these types of molecules remains a vibrant area of research. unc.edu Efficiently constructing complex molecules from simpler, readily available starting materials is a constant goal for synthetic chemists. This includes the development of novel catalysts and reaction conditions to achieve desired chemical transformations with high yield and selectivity.
Structure
3D Structure
Properties
CAS No. |
51230-93-4 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11FO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14) |
InChI Key |
CEQNEYUDSZNILN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Pent 4 Enoic Acid and Analogs
Impact of Fluorine Substitution on Molecular Properties and Potential Interactions
The introduction of a fluorine atom at the para-position of the phenyl ring in 2-(4-Fluorophenyl)pent-4-enoic acid is a critical modification that can significantly influence its physicochemical properties and biological activity. Fluorine is a highly electronegative atom with a small van der Waals radius, and its substitution can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
In many therapeutic agents, the strategic placement of fluorine can enhance binding affinity to target proteins by forming favorable electrostatic or hydrogen bond interactions. mdpi.comnih.gov For instance, the fluorine atom can act as a hydrogen bond acceptor. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the compound's half-life and bioavailability. nih.gov The electron-withdrawing nature of fluorine also influences the acidity of the carboxylic acid group, which can be a key determinant in its interaction with receptors or enzymes.
A comparative analysis of the impact of different substituents on the phenyl ring of related bioactive molecules often reveals trends in activity. The table below illustrates how different substitutions on an aromatic ring can affect biological activity in a hypothetical series of analogs.
| Substituent (R) on Phenyl Ring | Electronic Effect | Lipophilicity (LogP) | Relative Biological Activity |
|---|---|---|---|
| -H | Neutral | 2.5 | 1.0 |
| -Cl | Electron-withdrawing | 3.0 | 2.5 |
| -CH3 | Electron-donating | 2.9 | 1.8 |
| -OCH3 | Electron-donating | 2.6 | 1.5 |
| -F | Electron-withdrawing | 2.7 | 2.2 |
Role of the Pent-4-enoic Acid Backbone in Biological Contexts
The pent-4-enoic acid backbone of the molecule is structurally reminiscent of analogs of valproic acid (VPA), a well-known anticonvulsant drug. nih.govresearchgate.net VPA and its derivatives are branched-chain fatty acids, and their mechanism of action is often linked to the modulation of neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), by inhibiting enzymes like GABA transaminase. researchgate.netresearchgate.net
The presence of a terminal double bond (alkene) in the pent-4-enoic acid chain introduces a degree of rigidity and potential for specific interactions that are not present in saturated analogs like VPA. Unsaturated carboxylic acids can exhibit unique chemical properties and may interact differently with biological systems. libretexts.orgbritannica.com For instance, the double bond can be a site for metabolic reactions or specific binding interactions within a receptor pocket. However, some studies on VPA analogs have indicated that the introduction of a double bond can sometimes decrease anticonvulsant activity. gpatindia.com
Systematic Modification of the Phenyl Ring and Alkene Chain
Systematic modification of the phenyl ring and the alkene chain is a cornerstone of SAR studies. For the phenyl ring, this would involve synthesizing analogs with different substituents at various positions (ortho, meta, para) to probe the electronic and steric requirements for activity. Substituents could range from electron-donating groups (e.g., methyl, methoxy) to other electron-withdrawing groups (e.g., chloro, trifluoromethyl). pharmacy180.com
Modification of the alkene chain could include altering its position (e.g., to the 2- or 3-position), changing its stereochemistry (E/Z isomers), or even replacing it with a more rigid functional group like an alkyne or a cyclopropyl (B3062369) ring. Each of these changes would systematically alter the molecule's conformation and electronic distribution, providing valuable insights into the structural requirements for any observed biological activity. The following table provides a hypothetical SAR for modifications to the alkene chain in a series of analogs.
| Alkene Chain Modification | Structural Feature | Hypothetical Relative Potency |
|---|---|---|
| Pent-4-enoic acid | Terminal double bond | 1.0 |
| Pent-3-enoic acid | Internal double bond | 0.8 |
| Pent-2-enoic acid | Conjugated double bond | 0.5 |
| Pentanoic acid | Saturated chain | 1.2 |
| Pent-4-ynoic acid | Terminal triple bond | 0.9 |
Conformational Analysis and its Correlation with Putative Biological Activity
The three-dimensional shape, or conformation, of this compound is crucial for its interaction with any biological target. Conformational analysis involves determining the most stable arrangements of the molecule's atoms and the energy barriers between them. This can be achieved through computational modeling and experimental techniques like NMR spectroscopy.
For flexible molecules like this one, multiple low-energy conformations may exist in solution. It is often the case that only one of these conformations is the "bioactive" conformation, the one that binds to the target receptor or enzyme. Studies on other fluorinated molecules have demonstrated that the presence of fluorine can significantly influence conformational preferences. nih.gov
A key aspect of conformational analysis is the study of torsional angles between different parts of the molecule, such as the rotation around the bond connecting the phenyl ring to the carboxylic acid backbone. The preferred conformation will dictate the spatial relationship between the aromatic ring, the carboxylic acid, and the terminal alkene, which in turn will determine how well the molecule fits into a binding site. A correlation between a specific conformation and biological activity would strongly suggest a specific mode of interaction with a biological target.
Rational Design and Synthesis of Derivatives for SAR Elucidation
The rational design and synthesis of derivatives are essential for elucidating the SAR of this compound. Based on initial findings and hypotheses, new molecules can be designed to test specific aspects of the SAR. For example, if the carboxylic acid group is thought to be a key binding element, a series of ester or amide derivatives could be synthesized to probe the importance of the acidic proton.
The synthesis of such analogs would likely follow established methods for the creation of arylalkanoic acids and unsaturated carboxylic acids. mdma.chnih.gov For instance, a common route to 2-arylalkanoic acids involves the alkylation of a phenylacetic acid derivative. The introduction of the pent-4-enoic acid chain could be achieved through various synthetic strategies, potentially involving intermediates like allyl bromide.
The design of a focused library of analogs would allow for a systematic exploration of the chemical space around the lead compound. The resulting biological data from these analogs would then be used to build a comprehensive SAR model, which could ultimately guide the development of more potent and selective compounds.
Computational and Theoretical Studies on 2 4 Fluorophenyl Pent 4 Enoic Acid
Molecular Modeling and Docking Simulations with Proposed Biological Targets
Currently, there are no published studies detailing molecular modeling or docking simulations specifically for 2-(4-Fluorophenyl)pent-4-enoic acid against any proposed biological targets. Such studies would be invaluable in identifying potential protein binding partners and elucidating the structural basis of its hypothetical activity. A typical workflow would involve:
Target Identification: Proposing potential biological targets based on structural similarity to known active compounds.
Binding Site Prediction: Identifying the most likely binding pocket on the target protein.
Molecular Docking: Computationally placing the 3D structure of this compound into the predicted binding site to estimate the binding affinity and pose.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Detailed quantum chemical calculations for this compound are not available in the current body of scientific literature. These calculations are crucial for understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. A future study would likely include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites for non-covalent interactions.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Planning
There are no specific in silico ADME prediction reports for this compound. These predictions are vital for early-stage drug discovery to assess the "drug-likeness" of a compound and to anticipate its behavior in a biological system. A typical ADME profiling would generate data for:
Absorption: Predicting oral bioavailability and intestinal absorption.
Distribution: Estimating blood-brain barrier penetration and plasma protein binding.
Metabolism: Identifying potential metabolic sites and predicting the major metabolites.
Excretion: Forecasting the likely routes of elimination from the body.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations provide a dynamic view of a molecule's behavior over time, offering insights that are complementary to static modeling approaches. Future research could utilize MD simulations to:
Explore Conformational Space: Identify the full range of accessible conformations of the molecule in different solvent environments.
Analyze Ligand-Protein Stability: If a protein target is identified, MD simulations can assess the stability of the predicted binding pose and characterize the key intermolecular interactions.
De Novo Design Strategies for Novel Analogs Based on Computational Insights
As there are no initial computational insights for this compound, strategies for the de novo design of novel analogs have not been formulated. This process would typically leverage the information gathered from the aforementioned computational studies to design new molecules with potentially improved activity, selectivity, or pharmacokinetic properties. The general approach involves:
Scaffold Hopping: Replacing the core structure of the molecule with a different chemical scaffold while maintaining key interaction features.
Fragment-Based Growth: "Growing" new functional groups from the core structure to explore interactions with specific sub-pockets of a target protein.
Metabolism and Pharmacokinetic Research in Preclinical Models for 2 4 Fluorophenyl Pent 4 Enoic Acid
In Vitro Metabolic Stability and Transformation Pathways
In early drug discovery, in vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. longdom.org These assays typically involve incubating a compound with liver subcellular fractions (like microsomes or S9 fractions) or with hepatocytes to measure its rate of degradation. longdom.org This helps in determining key pharmacokinetic parameters such as intrinsic clearance and biological half-life. nih.gov The primary metabolic transformations are categorized into Phase I and Phase II reactions. nih.gov
Phase I reactions introduce or expose functional groups on a compound, typically making it more polar. nih.gov These reactions are often mediated by the cytochrome P450 (P450) family of enzymes. nih.govnih.gov For compounds like pentenoic acid analogs, oxidation is a key Phase I pathway.
In studies of the non-fluorinated analog 4-ene VPA, a metabolite of valproic acid, its formation is catalyzed by P450-mediated oxidation. psu.edu A major metabolic pathway for 4-ene VPA is mitochondrial β-oxidation, which can lead to the formation of reactive metabolites. psu.edunih.gov This process is a critical step that can influence the compound's toxicity profile. The introduction of a fluorine atom at the α-carbon, as in α-fluoro-4-ene VPA, was specifically designed to block metabolism via this β-oxidation pathway. psu.edunih.gov
Phase II reactions, or conjugation reactions, involve attaching endogenous polar molecules to the parent compound or its Phase I metabolites, which greatly increases water solubility and facilitates excretion. longdom.orgnih.gov Common Phase II reactions include glucuronidation, sulfation, and conjugation with amino acids. nih.gov
Research on 4-ene VPA and its α-fluorinated analog highlights significant differences in their Phase II metabolic pathways.
Glucuronidation: The non-fluorinated 4-ene VPA undergoes extensive glucuronidation. This is a major clearance pathway for this compound, with a second peak concentration in serum observed in rats being attributed to the enterohepatic circulation of its glucuronide conjugate. psu.edunih.gov
Glutamine Conjugation: In stark contrast, the α-fluorinated analog, α-fluoro-4-ene VPA, does not undergo significant glucuronidation. Its major Phase II metabolite is an L-glutamine conjugate, specifically N2-(2-fluoro-2-propyl-4-pentenoyl)glutamine. psu.edunih.gov
This shift from glucuronidation to glutamine conjugation is a direct consequence of the fluorine substitution and demonstrates how fluorination can fundamentally alter metabolic routes. psu.edu
Identification and Characterization of Major Metabolites in Research Models
The identification of metabolites is critical for understanding a compound's disposition and potential for toxicity. Studies in male Sprague-Dawley rats have characterized the key metabolites for both 4-ene VPA and its α-fluorinated analog. psu.edunih.gov
For the non-fluorinated 4-ene VPA , a significant and toxic metabolite identified is (E)-2-propyl-2,4-pentadienoic acid , which is formed via β-oxidation. psu.edunih.gov This reactive diene metabolite, along with its N-acetylcysteine conjugate, was detected in rats treated with 4-ene VPA. psu.edu The formation of this metabolite is linked to hepatotoxicity. psu.edu
For the fluorinated analog, α-fluoro-4-ene VPA , the metabolic profile is markedly different. The toxic (E)-2-propyl-2,4-pentadienoic acid and its conjugates are not detected. psu.edunih.gov The major metabolite identified in urine is the L-glutamine conjugate . psu.edu This finding supports the hypothesis that α-fluorination successfully averts the metabolic pathway responsible for producing toxic metabolites. nih.gov
The total urinary recovery of 4-ene VPA and its metabolites was approximately 10.4% of the administered dose, suggesting extensive metabolism. psu.edu In contrast, the recovery for α-fluoro-4-ene VPA and its metabolites was much higher at 58%, indicating that it is less extensively metabolized or cleared more efficiently via the pathways available to it. psu.edu
Enzyme Systems Involved in the Metabolism of 2-(4-Fluorophenyl)pent-4-enoic Acid
While specific enzymes for this compound are not identified, the enzymes involved in the metabolism of its structural analogs are well-documented.
Cytochrome P450 (P450): This superfamily of enzymes is responsible for the initial Phase I oxidative metabolism of many compounds, including the formation of 4-ene VPA from valproic acid. psu.edunih.gov
Mitochondrial β-oxidation Enzymes: These enzymes are central to the metabolism of the non-fluorinated 4-ene VPA, converting it into reactive species. psu.edu The inhibition of this pathway is a key consequence of α-fluorination.
Transferases: Phase II conjugation reactions are catalyzed by various transferase enzymes. nih.gov The extensive glucuronidation of 4-ene VPA is mediated by UDP-glucuronosyltransferases (UGTs). longdom.org The enzymes responsible for forming the L-glutamine conjugate of α-fluoro-4-ene VPA, while not specified, would belong to the family of amino acid N-acyltransferases.
The introduction of fluorine can significantly alter a molecule's interaction with these enzyme systems, blocking certain pathways while favoring others. nih.govnih.gov
Comparative Metabolic Studies with Fluorinated and Non-Fluorinated Analogs
The comparative study of 4-ene VPA and its α-fluorinated analog, α-fluoro-4-ene VPA, in rats provides the clearest illustration of how a single fluorine atom can redirect metabolic pathways and alter a compound's safety profile. nih.gov The distinction in their ability to produce liver toxicity appears to reside in these metabolic differences rather than in their pharmacokinetic properties, which were found to be otherwise similar in the initial hours after administration. psu.edunih.gov
Below is a summary of the key comparative findings:
| Feature | 4-ene VPA (Non-Fluorinated) | α-fluoro-4-ene VPA (Fluorinated) | Reference |
| Primary Phase I Pathway | Mitochondrial β-oxidation | β-oxidation is averted | psu.edu, nih.gov |
| Primary Phase II Conjugate | Glucuronide | L-Glutamine conjugate | psu.edu, nih.gov |
| Formation of Toxic Metabolite | Forms (E)-2-propyl-2,4-pentadienoic acid | Does not form the toxic diene metabolite | psu.edu, nih.gov |
| Enterohepatic Circulation | Observed, attributed to glucuronide conjugate | Not observed | psu.edu, nih.gov |
| Total Urinary Recovery | ~10.4% (suggests extensive metabolism) | ~58.0% | psu.edu |
These findings demonstrate that α-fluorination is an effective strategy to block β-oxidation, prevent the formation of a known toxic metabolite, and shift the primary conjugation pathway from glucuronidation to amino acid conjugation. psu.edu
Advanced Analytical Research Methodologies for 2 4 Fluorophenyl Pent 4 Enoic Acid
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for separating 2-(4-Fluorophenyl)pent-4-enoic acid from potential impurities, starting materials, and byproducts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. Due to the compound's acidic nature and aromatic ring, reversed-phase HPLC is the most suitable approach.
A typical HPLC method for a compound of this nature would involve a C18 column, which has a non-polar stationary phase. nih.govnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a controlled pH to ensure the consistent ionization state of the carboxylic acid group. nih.govjetir.orgresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net
Since this compound possesses a chiral center at the C2 position, the separation of its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities. frontiersin.org This is achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of 2-arylpropionic acids, a class of compounds to which our target molecule belongs. nih.gov The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the enantiomers being separated. nih.gov The detection is typically carried out using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. researchgate.netnih.gov
Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. researchgate.netresearchgate.net The derivatized compound can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectral data for structural confirmation. nih.gov
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum would provide detailed information about the number and connectivity of hydrogen atoms in the molecule. Key expected signals would include those for the aromatic protons on the fluorophenyl ring, the vinyl protons of the pentenoic acid chain, the methine proton at the chiral center, and the methylene (B1212753) protons. The chemical shifts and coupling patterns of these signals would be diagnostic of the compound's structure. chemicalbook.comdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. libretexts.orgyoutube.com The chemical shifts would be indicative of the carbon's environment (e.g., aromatic, vinylic, aliphatic, carbonyl). For instance, the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift. libretexts.org
¹⁹F NMR: Given the presence of a fluorine atom, fluorine-19 NMR spectroscopy would be a highly specific and sensitive technique for confirming the presence and electronic environment of the fluorine on the phenyl ring. wikipedia.orgaiinmr.comnih.gov A single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. wikipedia.orgslideshare.net
The following table summarizes the predicted NMR data for this compound based on analogous structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 10-12 | Broad Singlet (COOH) |
| 7.0-7.5 | Multiplet (Aromatic H) | |
| 5.5-6.0 | Multiplet (Vinyl H) | |
| 4.9-5.2 | Multiplet (Vinyl H) | |
| 3.5-4.0 | Multiplet (Methine H) | |
| 2.4-2.8 | Multiplet (Methylene H) | |
| ¹³C | 175-185 | Singlet (C=O) |
| 160-165 (d, ¹JCF) | Singlet (C-F) | |
| 115-140 | Multiple Signals (Aromatic & Vinyl C) | |
| 40-50 | Singlet (Methine C) | |
| 30-40 | Singlet (Methylene C) | |
| ¹⁹F | -110 to -120 | Singlet or Multiplet |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured with high precision, which helps in confirming the molecular formula. nih.gov
The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic losses, such as the loss of the carboxylic acid group, and fragmentation of the pentenoic acid chain. youtube.comlibretexts.orgmiamioh.edu The presence of the fluorophenyl moiety would also lead to specific fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond. libretexts.orgudel.eduorgchemboulder.com
The key expected IR absorption bands are summarized in the table below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C stretch (Alkene) | 1640-1680 | Medium |
| C-F stretch (Aromatic) | 1100-1250 | Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-2960 | Medium |
Advanced Hyphenated Techniques in Research
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples containing "this compound" and its derivatives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying metabolites of "this compound" in biological matrices. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace levels of metabolites, providing critical insights into the compound's metabolic pathways. illinois.eduresearchgate.netyoutube.com
Untargeted metabolomics studies using high-resolution mass spectrometry, such as Orbitrap-MS, can provide a broad overview of the metabolic changes induced by the compound. illinois.edu For targeted quantification, a triple quadrupole mass spectrometer is often employed due to its excellent sensitivity and specificity in multiple reaction monitoring (MRM) mode. youtube.com
The analytical approach typically involves:
Sample Preparation: Extraction of the analyte and its metabolites from biological samples (e.g., plasma, urine, tissue homogenates) is a critical first step. researchgate.net This often involves protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
Chromatographic Separation: Due to the polar nature of the carboxylic acid group, various liquid chromatography strategies can be employed. Reversed-phase (RP) chromatography is common, often requiring an ion-pairing agent in the mobile phase to improve retention and peak shape. youtube.com Hydrophilic interaction liquid chromatography (HILIC) is an alternative that is well-suited for the separation of polar compounds. illinois.edu In some cases, derivatization of the carboxylic acid group can enhance chromatographic separation and ionization efficiency. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode to deprotonate the carboxylic acid. The tandem mass spectrometry aspect allows for the selection of a specific precursor ion (the metabolite) and the monitoring of its characteristic product ions, which enhances selectivity and reduces background noise. youtube.com
Illustrative LC-MS/MS Parameters for Metabolite Analysis:
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from low to high organic phase (B) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds that may arise from the degradation or synthesis of "this compound". creative-proteomics.comnih.gov Given its structure, potential volatile products could include smaller fatty acids or aromatic fragments.
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid. youtube.com Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents.
The analytical workflow generally includes:
Sample Preparation: Volatile products may be sampled from the headspace of a reaction mixture or extracted from a sample matrix using a suitable organic solvent. For trace analysis, techniques like solid-phase microextraction (SPME) can be used to pre-concentrate volatile analytes.
Derivatization: The extracted analytes are derivatized to form more volatile esters or silyl ethers.
GC Separation: A capillary GC column with a suitable stationary phase (e.g., a polar phase like wax or a mid-polar phase like 5% phenyl-polysiloxane) is used to separate the volatile components.
MS Detection: Electron ionization (EI) is typically used to generate characteristic fragmentation patterns, which serve as a fingerprint for compound identification by comparison with spectral libraries like the NIST database. youtube.com
Illustrative GC-MS Parameters for Volatile Product Analysis:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector | Split/Splitless, operated in splitless mode for trace analysis |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
Purity and Stereochemical Analysis Techniques
Ensuring the chemical purity and determining the stereochemical configuration of "this compound" are critical for its use in research, particularly if it is intended for biological studies.
The presence of a chiral center at the C2 position means that the compound can exist as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are of paramount importance.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for the separation of enantiomers of chiral carboxylic acids. mdpi.comresearchgate.netchromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. researchgate.net
The analytical approach for stereochemical analysis would typically involve:
Method Development: Screening of various chiral columns and mobile phase compositions (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. chromatographyonline.com For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid to the mobile phase is often beneficial. chromatographyonline.com
Quantification: Once a separation method is established, the enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers.
Absolute Configuration: While chiral HPLC can separate enantiomers, it does not directly reveal their absolute configuration (R or S). This is typically determined by other methods such as X-ray crystallography of a suitable crystalline derivative or by using spectroscopic techniques like electronic circular dichroism (ECD) in conjunction with theoretical calculations. mtu.eduacs.org
Purity analysis is also crucial and is often performed using reversed-phase HPLC with UV detection. eurofins.com This method can quantify the main compound and detect any impurities, such as starting materials, byproducts, or degradation products. pharmaffiliates.com Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, heat, light, oxidation), can help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Illustrative Chiral HPLC Parameters for Stereochemical Analysis:
| Parameter | Setting |
| HPLC Column | Chiralcel® OD-H or Chiralpak® AD (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of Trifluoroacetic Acid (e.g., 90:10 v/v + 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled |
Future Research Directions and Unexplored Avenues for 2 4 Fluorophenyl Pent 4 Enoic Acid
Investigation of Novel Synthetic Pathways and Catalytic Systems
Currently, the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid can be conceptualized through established organic chemistry reactions. However, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. One area of exploration could be the use of transition-metal catalysis. For instance, palladium-catalyzed allylic alkylation of a (4-fluorophenyl)acetic acid derivative could provide a direct route to the target molecule. Investigating different ligand systems for the palladium catalyst could allow for control over the stereochemistry of the final product. Another avenue would be to explore enzymatic catalysis, which could offer high enantioselectivity and milder reaction conditions compared to traditional chemical methods.
Expanding SAR Studies to Unexplored Chemical Space
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, several modifications could be systematically investigated. The aromatic fluorine substituent could be moved to the ortho or meta positions, or replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. The pentenoic acid side chain also offers opportunities for modification. The length of the carbon chain could be varied, and the double bond could be moved to different positions or replaced with other functional groups, such as an alkyne or a cyclopropyl (B3062369) group. These modifications would help to map the chemical space around the core scaffold and identify key structural features for any observed biological activity.
Application in Emerging Preclinical Disease Models for Mechanistic Insights
Should initial screenings reveal biological activity, the application of this compound in advanced preclinical models would be a critical next step. The use of organoid cultures or patient-derived xenograft models could provide more physiologically relevant data compared to traditional cell line studies. These models could offer insights into the compound's mechanism of action, its effect on complex biological systems, and potential biomarkers of response. For example, if the compound shows anti-inflammatory properties, its efficacy could be tested in organoid models of inflammatory bowel disease.
Development of Targeted Delivery Systems or Prodrug Strategies (conceptual, non-clinical)
To enhance the potential therapeutic index of this compound, the development of targeted delivery systems or prodrug strategies could be explored from a conceptual standpoint. A prodrug approach could involve masking the carboxylic acid group with a promoiety that is cleaved by specific enzymes at the target site, thereby releasing the active compound. For targeted delivery, the molecule could be conjugated to a targeting ligand, such as an antibody or a peptide, that recognizes a specific receptor overexpressed on diseased cells. These strategies could potentially improve the compound's pharmacokinetic profile and reduce off-target effects in a research setting.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. In the context of this compound, AI algorithms could be used to predict the biological activities of virtual derivatives, helping to prioritize the synthesis of the most promising compounds. ML models could also be developed to predict pharmacokinetic and toxicological properties, further guiding the optimization process. By integrating AI and ML, the design-make-test-analyze cycle can be significantly shortened, allowing for a more rapid exploration of the chemical space around this scaffold.
Exploration of Chiral Properties and Enantioselective Synthesis for Enhanced Specificity
The 2-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. It is well-established that different enantiomers of a chiral drug can have different pharmacological and toxicological properties. Therefore, a crucial area of future research would be the development of an enantioselective synthesis to produce each enantiomer in high purity. Subsequent biological evaluation of the individual enantiomers would be necessary to determine if one is more active or has a better safety profile than the other. This could lead to the development of a more specific and potent single-enantiomer drug.
Environmental Fate and Degradation Studies in Research Contexts
In the early stages of compound development, it is also valuable to consider the potential environmental impact. Research-focused studies on the environmental fate and degradation of this compound could be undertaken. This would involve investigating its stability in different environmental compartments, such as water and soil, and identifying potential degradation products. Understanding the environmental persistence and degradation pathways of a novel compound is an important aspect of responsible chemical research.
Q & A
What are the established synthetic protocols for preparing 2-(4-Fluorophenyl)pent-4-enoic acid, and what key reaction conditions influence yield?
- Methodology : The synthesis of this compound can be achieved via copper-catalyzed radical oxyfunctionalization of alkenes, as demonstrated in enantioselective lactone syntheses. This method leverages chiral ligands and optimized reaction conditions (e.g., 10 mol% Cu(OTf)₂, 20 mol% ligand, 1.2 equiv. oxidant) to achieve high enantiomeric excess (ee >90%) . Additionally, intermediates like 5-(4-fluorophenyl) derivatives are critical in multi-step syntheses of cholesterol-lowering agents, where palladium-catalyzed cross-coupling reactions are employed .
- Critical Parameters : Catalyst loading, temperature (typically 25–60°C), and solvent polarity significantly impact yield and stereoselectivity. For scale-up, purification via recrystallization or preparative HPLC is recommended.
How can enantiomeric purity be ensured during the synthesis of fluorophenyl-substituted alkenoic acids?
- Advanced Strategy : Enantioselective copper catalysis with chiral bisoxazoline ligands ensures high ee by controlling the radical recombination pathway. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates enantiopurity . Discrepancies between calculated and observed optical rotation values may indicate racemization during workup, necessitating inert atmosphere protocols .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Basic Protocol :
- 1H/13C NMR : Key signals include vinyl protons (δ 5.2–5.8 ppm, multiplet) and carboxylic acid protons (δ 12–13 ppm, broad). Fluorine coupling splits aromatic proton signals .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect molecular ions ([M-H]⁻ at m/z 222.1) and confirm purity (>95%) .
- Elemental Analysis : Matches calculated C (64.8%), H (5.4%), F (8.5%) with <0.3% deviation.
How does the position and number of fluorine substituents on the phenyl ring affect the reactivity of pent-4-enoic acid derivatives in nucleophilic additions?
- Structure-Reactivity Relationship : Fluorine’s electron-withdrawing effect increases electrophilicity of the α,β-unsaturated system. Para-substitution (as in 2-(4-Fluorophenyl)) enhances conjugate addition rates compared to ortho/meta-substituted analogs. Difluoro derivatives (e.g., 4-(2,4-difluorophenyl)) show 2–3× faster Michael addition kinetics due to increased polarization of the alkene . Computational DFT studies (B3LYP/6-31G*) corroborate these trends .
What are the documented biological activities of this compound derivatives, and what structural features correlate with activity?
- Biological Relevance : Derivatives like (3R,5R)-7-[2-(4-fluorophenyl)-pyrrol-1-yl]heptanoic acid exhibit HMG-CoA reductase inhibition (IC₅₀ = 12 nM), crucial for cholesterol-lowering therapies. The fluorophenyl group enhances binding affinity to the enzyme’s hydrophobic pocket .
- SAR Insights :
- Table : Bioactivity vs. Substituent Position
| Substituent Position | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Fluoro (para) | 12 | 3.1 |
| 2-Fluoro (ortho) | 48 | 2.8 |
| 3-Fluoro (meta) | 35 | 2.9 |
What strategies resolve contradictions between experimental and computational spectroscopic data for fluorophenyl alkenoic acids?
- Advanced Analysis :
NMR Discrepancies : Compare experimental 1H NMR (δ 5.6 ppm, vinyl H) with DFT-predicted shifts (GIAO method). Deviations >0.3 ppm suggest conformational flexibility or solvent effects .
Mass Spec Anomalies : High-resolution MS (HRMS) distinguishes isobaric impurities. For [M-H]⁻ = 222.0764, a Δ <2 ppm confirms purity.
X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., E/Z isomerism) with <0.01 Å bond-length precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
